molecular formula C6H8N2 B017607 3-Amino-4-methylpyridine CAS No. 3430-27-1

3-Amino-4-methylpyridine

Cat. No. B017607
Key on ui cas rn: 3430-27-1
M. Wt: 108.14 g/mol
InChI Key: IBKMZYWDWWIWEL-UHFFFAOYSA-N
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Patent
US08642605B2

Procedure details

2.55 ml of a 2.5 M aqueous sodium nitrite solution are added to a solution of 4.0 g (37 mmol) of 3-amino-4-methylpyridine in 19 ml of 6 N hydrochloric acid while cooling in an ice/salt bath. The resulting diazonium salt solution is slowly added dropwise at −10° C. to −15° C. to a solution of 21 g (111 mmol) of tin(II) chloride in 26 ml of hydrochloric acid. The solution is left to stand in a refrigerator overnight in order to complete the reaction. The precipitated solid is filtered off with suction, suspended in 26 ml of water, made basic with concentrated sodium hydroxide solution and filtered. The filtrate is extracted ten times with 20 ml of dichloromethane each time, and the combined organic phases are dried over sodium sulphate and concentrated. Drying under high vacuum results in 1.45 g (31% of theory) of the desired product as a colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][C:11]=1[CH3:12].[Sn](Cl)Cl>Cl>[NH:5]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][C:11]=1[CH3:12])[NH2:1] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
NC=1C=NC=CC1C
Name
Quantity
19 mL
Type
solvent
Smiles
Cl
Step Two
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
21 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
26 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice/salt bath
WAIT
Type
WAIT
Details
The solution is left
CUSTOM
Type
CUSTOM
Details
to stand in a refrigerator overnight in order
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The precipitated solid is filtered off with suction
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted ten times with 20 ml of dichloromethane each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Drying under high vacuum

Outcomes

Product
Name
Type
product
Smiles
N(N)C=1C=NC=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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